molecular formula C12H19NO2 B588409 3-Ethoxy-N-(2-ethoxyethyl)aniline CAS No. 127599-45-5

3-Ethoxy-N-(2-ethoxyethyl)aniline

Cat. No.: B588409
CAS No.: 127599-45-5
M. Wt: 209.289
InChI Key: YGNSHRDVTZHVGJ-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(2-ethoxyethyl)aniline is a substituted aniline derivative characterized by ethoxy groups at the 3-position of the aromatic ring and a 2-ethoxyethylamine substituent on the nitrogen atom. Its IUPAC name is 3-(2-ethoxyethoxy)-N-[(2-ethoxyphenyl)methyl]aniline, with the molecular formula C₁₉H₂₅NO₃ and a molecular weight of 315.4067 g/mol . The compound features two ethoxy chains, enhancing its lipophilicity compared to simpler aniline derivatives. It is typically synthesized via nucleophilic substitution or coupling reactions, as evidenced by methods described for structurally related compounds .

Properties

CAS No.

127599-45-5

Molecular Formula

C12H19NO2

Molecular Weight

209.289

IUPAC Name

3-ethoxy-N-(2-ethoxyethyl)aniline

InChI

InChI=1S/C12H19NO2/c1-3-14-9-8-13-11-6-5-7-12(10-11)15-4-2/h5-7,10,13H,3-4,8-9H2,1-2H3

InChI Key

YGNSHRDVTZHVGJ-UHFFFAOYSA-N

SMILES

CCOCCNC1=CC(=CC=C1)OCC

Synonyms

Benzenamine, 3-ethoxy-N-(2-ethoxyethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

Key Differences :

  • 3-Ethoxy-N-(4-methoxyphenyl)-N-methyl-2-(phenylthio)aniline (3z): This compound (C₂₃H₂₅NO₂S) introduces a methyl group on the nitrogen, a 4-methoxyphenyl substituent, and a phenylthio group at the 2-position. It is synthesized via CsF-mediated thioamination of arynes, yielding 74% as a pale yellow oil .
  • N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline: Features a branched sec-butyl group on the phenoxy moiety and a methoxyethoxy chain. Its molecular weight is 343.46 g/mol, and it is commercially available (CAS: 1040686-17-6) .
  • 2-Methoxy-N-(2-methoxyethyl)aniline: Simplifies the structure with methoxy groups (C₁₀H₁₅NO₂, MW 181.23 g/mol), offering reduced steric hindrance and higher polarity .

Table 1: Substituent Impact on Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
3-Ethoxy-N-(2-ethoxyethyl)aniline C₁₉H₂₅NO₃ 315.41 3-ethoxy, N-(2-ethoxyethyl) Liquid (oil)
3z C₂₃H₂₅NO₂S 391.51 3-ethoxy, N-methyl, 2-phenylthio Pale yellow oil
2-Methoxy-N-(2-methoxyethyl)aniline C₁₀H₁₅NO₂ 181.23 2-methoxy, N-(2-methoxyethyl) Not reported
4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride C₁₀H₁₅Cl₂NO 236.14 4-chloro, N-(2-ethoxyethyl) Crystalline solid

Alkoxy Chain Modifications

Ethoxy and methoxyethyl chains influence solubility and reactivity:

  • N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline (C₁₉H₂₅NO₃, MW 315.41 g/mol) contains dual ethoxyethyl groups, enhancing hydrophobicity .
  • 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (C₂₈H₃₃NO₃, MW 443.57 g/mol) incorporates a long heptyloxy chain and phenoxyethoxy group, significantly increasing molecular weight and lipophilicity .

Hydrogen Bonding and Crystallography

  • N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline (C₂₆H₂₄Br₂N₂O₂): Exhibits intramolecular N–H⋯(Br,O) hydrogen bonds, forming dimeric structures. Crystal parameters: a = 9.588 Å, b = 10.898 Å, c = 13.060 Å .
  • This compound: No crystallographic data is reported, but analogous compounds suggest flexible ethoxy chains reduce crystallinity compared to brominated analogs .

Commercial and Industrial Relevance

  • Price and Availability: Derivatives like 3-Ethoxy-N-(2-fluoro/ethoxybenzyl)aniline are sold at $284.00 per 500 mg (Santa Cruz Biotechnology) .
  • Applications : Ethoxyethyl-substituted anilines are intermediates in agrochemicals and pharmaceuticals, while halogenated variants (e.g., 4-chloro derivatives) serve as corrosion inhibitors .

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